N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenoxy group through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form N-(3-methoxyphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 4-phenylphenol in the presence of a base, such as potassium carbonate, to yield this compound.
The reaction conditions generally include:
- Solvent: Common solvents used are dichloromethane or toluene.
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
- Time: The reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-2-(4-phenylphenoxy)acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(4-phenylphenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving acetamide derivatives.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy and phenoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The acetamide linkage can also play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-phenoxyacetamide
- N-(4-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
- N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and phenoxy groups provides a distinct chemical environment that can be exploited for various applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-9-5-8-18(14-20)22-21(23)15-25-19-12-10-17(11-13-19)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNRACTVUUDUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352065 |
Source
|
Record name | N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-14-2 |
Source
|
Record name | N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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